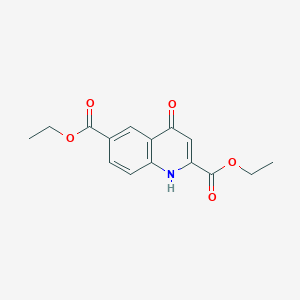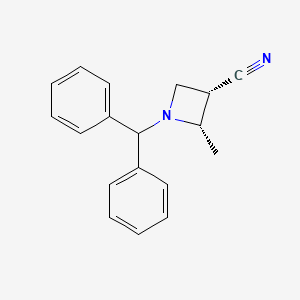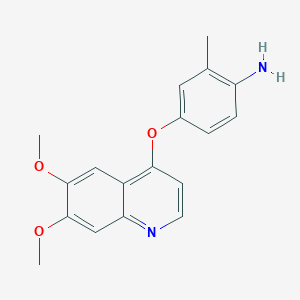
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline
描述
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline is an organic compound with the molecular formula C17H16N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its quinoline structure, which is substituted with methoxy groups and an aniline moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline typically involves the reaction of 6,7-dimethoxyquinoline with 4-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration and sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Nitro or sulfonated derivatives of the original compound.
科学研究应用
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline is utilized in various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research as a tyrosine kinase inhibitor
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The compound exerts its effects by interacting with specific molecular targets, such as tyrosine kinases. It inhibits the activity of these enzymes, thereby disrupting cellular signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinases can lead to reduced tumor growth .
相似化合物的比较
Similar Compounds
- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline
- N-(4-(6,7-Dimethoxyquinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
Uniqueness
4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-8-12(4-5-14(11)19)23-16-6-7-20-15-10-18(22-3)17(21-2)9-13(15)16/h4-10H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVUWRXAXZVIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619532 | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228559-82-8 | |
| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Cyclopropyl-1-(3,5-dichloro-pyridin-4-yl)-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B3032475.png)
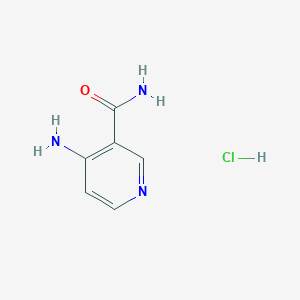
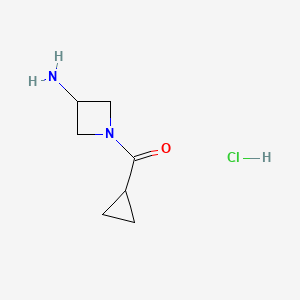
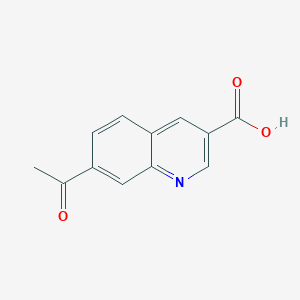
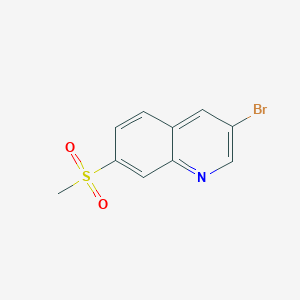
![2-chloro-N-{4-[(E)-phenyldiazenyl]phenyl}acetamide](/img/structure/B3032483.png)
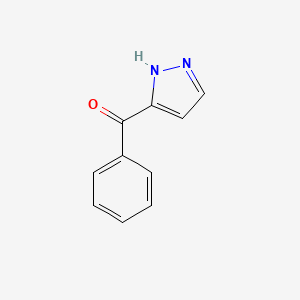
![2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B3032487.png)
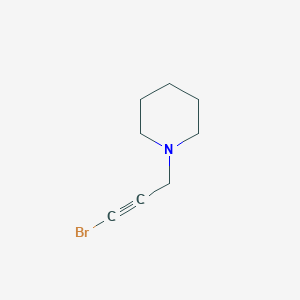
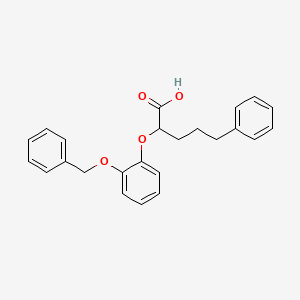
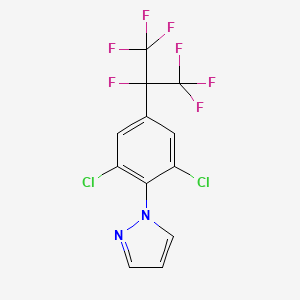
![Benzyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B3032494.png)
